molecular formula C21H21N3O B11138353 N-[2-(1H-indol-3-yl)ethyl]-2-(4-methyl-1H-indol-1-yl)acetamide

N-[2-(1H-indol-3-yl)ethyl]-2-(4-methyl-1H-indol-1-yl)acetamide

Cat. No.: B11138353
M. Wt: 331.4 g/mol
InChI Key: LGPQFXSKCHRKAK-UHFFFAOYSA-N
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Description

N-[2-(1H-indol-3-yl)ethyl]-2-(4-methyl-1H-indol-1-yl)acetamide is a compound that features two indole moieties connected via an ethyl chain and an acetamide group. Indole derivatives are significant in various fields due to their biological activities and presence in many natural products and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1H-indol-3-yl)ethyl]-2-(4-methyl-1H-indol-1-yl)acetamide typically involves the coupling of tryptamine with a substituted indole acetic acid derivative. A common method for this coupling is the use of N,N’-dicyclohexylcarbodiimide (DCC) as a dehydrating agent. The reaction proceeds as follows:

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and ensuring proper handling of reagents and solvents to meet industrial safety and environmental standards.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1H-indol-3-yl)ethyl]-2-(4-methyl-1H-indol-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The indole rings can be oxidized to form oxindole derivatives.

    Reduction: The compound can be reduced to form simpler amine derivatives.

    Substitution: Electrophilic substitution reactions can occur on the indole rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Electrophilic reagents like halogens (Br₂, Cl₂) or nitrating agents (HNO₃) can be used under acidic conditions.

Major Products

    Oxidation: Oxindole derivatives.

    Reduction: Amine derivatives.

    Substitution: Halogenated or nitrated indole derivatives.

Scientific Research Applications

N-[2-(1H-indol-3-yl)ethyl]-2-(4-methyl-1H-indol-1-yl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-[2-(1H-indol-3-yl)ethyl]-2-(4-methyl-1H-indol-1-yl)acetamide involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity.

    Pathways: It may influence signaling pathways involved in cell growth, apoptosis, and inflammation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(1H-indol-3-yl)ethyl]-2-(4-methyl-1H-indol-1-yl)acetamide is unique due to its dual indole structure, which may confer distinct biological activities and chemical reactivity compared to other similar compounds. This dual indole structure can enhance its interaction with multiple biological targets, potentially leading to a broader range of applications.

Properties

Molecular Formula

C21H21N3O

Molecular Weight

331.4 g/mol

IUPAC Name

N-[2-(1H-indol-3-yl)ethyl]-2-(4-methylindol-1-yl)acetamide

InChI

InChI=1S/C21H21N3O/c1-15-5-4-8-20-17(15)10-12-24(20)14-21(25)22-11-9-16-13-23-19-7-3-2-6-18(16)19/h2-8,10,12-13,23H,9,11,14H2,1H3,(H,22,25)

InChI Key

LGPQFXSKCHRKAK-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=CN(C2=CC=C1)CC(=O)NCCC3=CNC4=CC=CC=C43

Origin of Product

United States

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